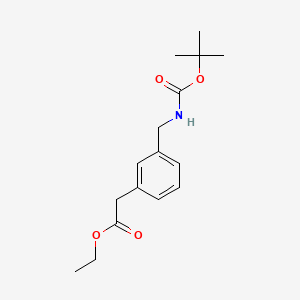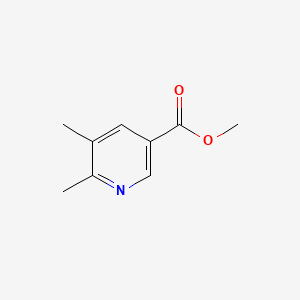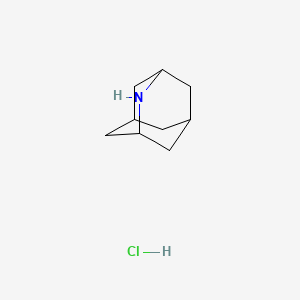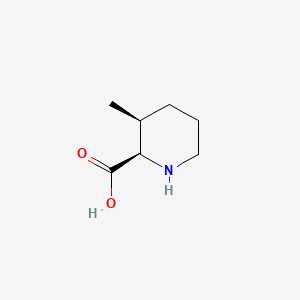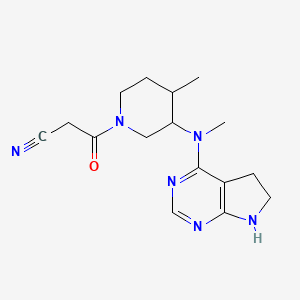
Tofacitinib Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tofacitinib impurities are derivatives of Tofacitinib, a Janus kinase inhibitor used against rheumatoid arthritis . One such impurity is known as Tofacitinib Amide Impurity .
Synthesis Analysis
The synthesis of Tofacitinib impurities involves several steps including condensation reactions, reduction reactions, methylation reactions, and coupling reactions . Other methods involve the use of acetonitrile and N-iodosuccinimide .Molecular Structure Analysis
The molecular structure of Tofacitinib impurities can be analyzed using high-performance liquid chromatography (HPLC) methods . The retention times for Tofacitinib and hydrocortisone were 7.21 and 11.3 min, respectively .Chemical Reactions Analysis
Chemical reactions involving Tofacitinib impurities include base hydrolysis . The chromatogram of base hydrolysis sample of Tofacitinib showed peak splitting, and the impurity peak was prominent and eluted at the retention time of 5.5 .Physical And Chemical Properties Analysis
The physical and chemical properties of Tofacitinib impurities can be analyzed using HPLC methods . The lower limits of quantification for Tofacitinib in rat plasma and urine were 0.01 and 0.1 μg/mL, respectively .Applications De Recherche Scientifique
1. Determination of Enantiomer in Tofacitinib Citrate
- Application Summary : The presence of the enantiomer of tofacitinib citrate (SS-isomer) is monitored for quality control as a possible impurity in the final product . A reversed-phase high-performance liquid chromatography (RP-HPLC) method based on a chiral recognition mechanism for the separation of tofacitinib citrate and its enantiomer was established .
- Methods of Application : A CHIRALPAK IH column was used with a mobile phase of ammonium acetate buffer (pH 8.0) and acetonitrile in a gradient elution at a detection wavelength of 285 nm . The calibration curve exhibited excellent linearity over the range of 0.1002–20.04 μg/mL (r = 0.9999) .
- Results or Outcomes : The average recovery of the enantiomer was 98.6% with a relative standard deviation (RSD) of 0.7%. The limit of detection (LOD) and the limit of quantitation (LOQ) were 0.04 and 0.1 μg/mL, respectively .
2. Determination of Tofacitinib in Nanoparticles and Skin Matrix
- Application Summary : A stability-indicating HPLC method for quantification of tofacitinib in topical nanoformulations and different matrices (adhesive tape, and skin layers, i.e., stratum corneum, viable epidermis, and dermis) was developed .
- Methods of Application : A 3 2 factorial ‘design of experiments’ was applied to optimize process variables, to understand the effect of variables on peak properties . The calibration curve showed regression coefficient (R2) 0.9999 and linearity in the concentration range of 50 to 15,000 ng/mL .
- Results or Outcomes : The accuracy by recovery studies ranged between 98.09 and 100.82%. The % relative standard deviations in intraday and interday precisions were in the range of 1.16–1.72 and 1.22–1.80%, respectively .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[3-[6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl(methyl)amino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h10-11,13H,3-5,7-9H2,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEURVXMHTIUQCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2CCN3)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tofacitinib Impurity | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

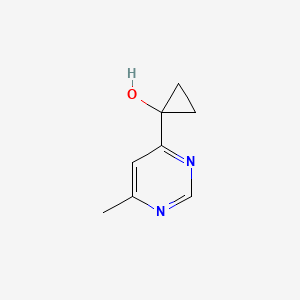
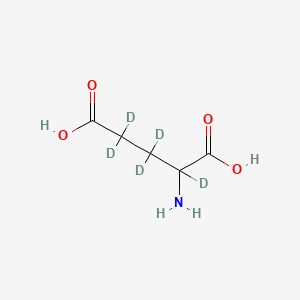
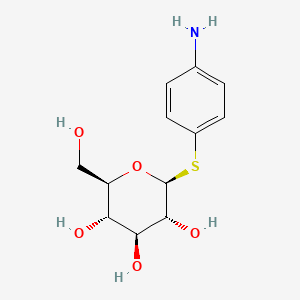
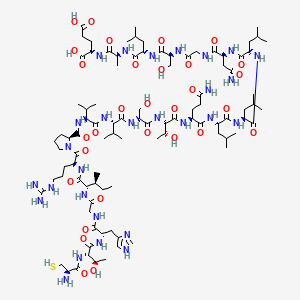
![N-[4-Amino-2-chloro-6-[[(2R,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570457.png)
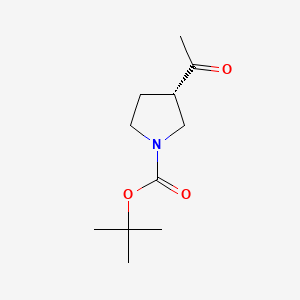
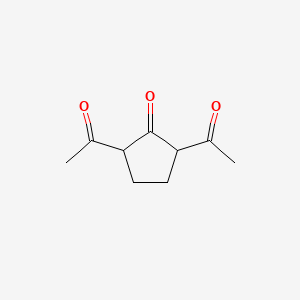
![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)
![Carbamic acid, [2-[(aminomethyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/no-structure.png)
